6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole
Description
6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a methyl group at the 6-position and a 2-(trifluoromethoxy)phenyl group at the 5-position. The trifluoromethoxy group, an electron-withdrawing substituent, and its ortho position on the phenyl ring distinguish it from related derivatives. Thiazolo-triazole derivatives are well-documented for diverse biological activities, including anticonvulsant , anti-inflammatory , and platelet aggregation inhibitory effects .
Structure
3D Structure
Properties
Molecular Formula |
C12H8F3N3OS |
|---|---|
Molecular Weight |
299.27 g/mol |
IUPAC Name |
6-methyl-5-[2-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H8F3N3OS/c1-7-10(20-11-16-6-17-18(7)11)8-4-2-3-5-9(8)19-12(13,14)15/h2-6H,1H3 |
InChI Key |
RWKRESQTVFAODW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole typically involves the reaction of 3-mercapto-1,2,4-triazole with trifluoromethyl-β-diketones in the presence of an oxidizing agent such as N-bromosuccinimide (NBS). The reaction proceeds through a one-pot cascade mechanism, leading to the formation of the desired thiazolo[3,2-B][1,2,4]triazole structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole has shown promise as:
- Enzyme Inhibitor : The compound interacts with specific enzymes and may inhibit their activity, making it a candidate for drug development targeting various diseases.
- Anticancer Agent : Its ability to bind to DNA suggests potential applications in cancer therapy by stabilizing DNA structures and inhibiting cell proliferation. Research indicates that compounds with similar structures have demonstrated significant cytotoxicity against multiple cancer cell lines .
Materials Science
The unique electronic properties of this compound make it suitable for:
- Organic Semiconductors : Its structural characteristics can be exploited in the development of organic electronic devices.
- Advanced Materials : The compound's ability to form stable structures can contribute to the creation of new materials with enhanced properties.
Biological Research
In biological studies, this compound is investigated for:
- Cellular Interactions : The compound's interactions with biological macromolecules are critical for understanding cellular processes. It is particularly noted for its ability to form hydrogen bonds and hydrophobic interactions with DNA.
- Diagnostic Tools : Its binding properties could lead to the development of novel diagnostic agents for various diseases.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of thiazolo[3,2-B][1,2,4]triazoles exhibit significant inhibition of cell growth across various cancer cell lines. The IC50 values ranged from 1.02 to 74.28 μM across six different lines, indicating a broad spectrum of activity against cancer cells .
- Enzyme Inhibition Studies : Research has shown that compounds similar to this compound can effectively inhibit specific enzymes linked to disease pathways. This opens avenues for further exploration in drug design targeting these enzymes.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets. For instance, it can bind to the minor groove of DNA, stabilizing the DNA structure and inhibiting the activity of certain enzymes. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the DNA .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Lipophilicity : Trifluoromethoxy groups enhance membrane permeability compared to fluorophenyl or propoxyphenyl groups, as seen in analogs like 3c and 5b .
Anticonvulsant Activity
Analysis :
- Para-substituted derivatives (e.g., 3c) show higher selectivity for MES-induced seizures, while dual-action compounds like 5b require balanced substituent electronics .
Anti-Inflammatory and Analgesic Activity
Thiazolo-triazole derivatives with aryl substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) exhibit moderate to strong anti-inflammatory activity (40–60% inhibition in carrageenan-induced edema models) . The target compound’s trifluoromethoxy group, with higher electronegativity, may improve COX-2 selectivity compared to non-halogenated analogs .
Biological Activity
6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound with potential biological activities, particularly in medicinal chemistry. Its unique structure combines thiazole and triazole rings, which contribute to its diverse pharmacological properties.
- Molecular Formula : C₁₂H₈F₃N₃OS
- Molecular Weight : 299.27 g/mol
- CAS Number : 1922870-71-0
| Property | Value |
|---|---|
| IUPAC Name | 6-methyl-5-[2-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole |
| InChI Key | RWKRESQTVFAODW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=NC=NN12)C3=CC=CC=C3OC(F)(F)F |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can bind to the minor groove of DNA, stabilizing its structure and inhibiting certain enzyme activities. This interaction is facilitated by hydrogen bonds and hydrophobic interactions due to the compound's unique chemical structure.
Anticancer Activity
Studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For instance, compounds synthesized from similar frameworks showed potent activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The anticancer efficacy was evaluated using a panel of nearly 60 human cancer cell lines, confirming the potential of these compounds as therapeutic agents .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of compounds containing the triazole moiety. These compounds demonstrated the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. The synthesized derivatives showed effectiveness in reducing oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS), indicating their potential as anti-inflammatory agents .
Case Studies
Several studies have focused on the biological activity of thiazolo[3,2-b][1,2,4]triazoles:
-
Study on Anticancer Activity :
- Objective : Evaluate the anticancer potential of synthesized thiazolo derivatives.
- Methodology : Compounds were tested against a variety of cancer cell lines.
- Findings : Certain derivatives exhibited higher potency compared to traditional chemotherapeutics.
-
Anti-inflammatory Mechanism Analysis :
- Objective : Investigate the anti-inflammatory effects on macrophages.
- Methodology : Measurement of cytokine levels post-treatment with the compound.
- Findings : Significant reduction in inflammatory markers was observed.
Safety and Toxicology
The compound has been classified with caution due to potential irritative effects on skin and eyes. Safety data indicate risks associated with inhalation and contact exposure. It is essential for further studies to evaluate its long-term safety profile and toxicity in vivo .
Q & A
Basic: What are the optimal synthetic routes for 6-methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole?
Answer:
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the triazole ring via cyclization of thiosemicarbazides or thioureas under acidic conditions.
- Step 2: Thiazole ring closure using α-haloketones or α-haloesters in polar solvents (e.g., acetic acid) at 70–80°C .
- Step 3: Functionalization of the 5- and 6-positions via Suzuki coupling or nucleophilic aromatic substitution for trifluoromethoxy and methyl groups.
Key Considerations: Use catalysts like NaH or PEG-400 for regioselectivity, and monitor reaction progress via TLC . Purification often involves recrystallization from ethanol/water mixtures.
Basic: How to characterize the structural integrity of this compound?
Answer:
- X-ray crystallography resolves the fused thiazolo-triazole core and substituent orientations, identifying key intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
- Spectroscopy:
Basic: What preliminary biological screening strategies are recommended?
Answer:
- In vitro assays: Screen for COX-2 inhibition (IC₅₀) using fluorogenic substrates, as related triazolo-thiadiazoles show selectivity over COX-1 .
- ADME profiling: Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (e.g., human liver microsomes) .
- Antimicrobial testing: Follow CLSI guidelines for MIC determination against S. aureus and C. albicans .
Advanced: How to resolve contradictions in bioactivity data across structural analogs?
Answer:
Contradictions often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., trifluoromethoxy) enhance COX-2 inhibition but reduce solubility, leading to false negatives in cell-based assays .
- Method: Perform molecular dynamics simulations (AMBER/CHARMM) to compare binding modes of active vs. inactive analogs. Validate with isothermal titration calorimetry (ITC) to quantify target binding .
Advanced: How to design SAR studies for this compound’s anti-inflammatory activity?
Answer:
- Variations: Synthesize analogs with:
- Position 5: Replace 2-(trifluoromethoxy)phenyl with 2,6-dichlorophenyl (increases lipophilicity) .
- Position 6: Substitute methyl with ethyl or cyclopropyl (modulate steric effects) .
- Evaluation:
Advanced: What computational methods predict target interactions?
Answer:
- Docking: Use AutoDock Vina with COX-2 (PDB: 3LN1) or 14α-demethylase (PDB: 3LD6) to prioritize analogs. Focus on π-π stacking with Trp86 (COX-2) or heme iron coordination .
- QSAR: Build 2D models (DRAGON descriptors) correlating substituent electronegativity with activity .
Advanced: How to address low bioavailability in pharmacokinetic studies?
Answer:
- Salt formation: Synthesize sodium or lysine salts to improve aqueous solubility .
- Prodrug strategy: Introduce ester groups at the 6-methyl position, cleaved by serum esterases .
- Nanoparticle formulation: Use PLGA-based carriers (150–200 nm) for sustained release, validated via dialysis bag method .
Advanced: What techniques validate synergistic effects with existing drugs?
Answer:
- Combination index (CI): Use the Chou-Talalay method in MTT assays (e.g., with flurbiprofen for enhanced anti-inflammatory effects) .
- Transcriptomics: RNA-seq of treated HCT116 cells identifies pathways (e.g., NF-κB) modulated by the compound-drug combo .
Advanced: How to resolve ambiguous spectral data for novel derivatives?
Answer:
- 2D NMR: Perform HSQC and HMBC to assign overlapping signals in the thiazolo-triazole core .
- High-resolution mass spectrometry (HR-MS): Confirm molecular formula with <5 ppm error (e.g., ESI+ mode) .
Advanced: What crystallographic strategies resolve polymorphism issues?
Answer:
- Screen solvents: Use 20% DMSO/water for co-crystallization with 4-bromobenzoic acid to stabilize the lattice .
- Variable-temperature XRD: Identify polymorph transitions (e.g., Form I → Form II at 120°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
